molecular formula C27H26ClF3N2O B1266011 4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride CAS No. 58038-94-1

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride

Número de catálogo: B1266011
Número CAS: 58038-94-1
Peso molecular: 487 g/mol
Clave InChI: TUYIGXGOSXBZRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C27H26ClF3N2O and its molecular weight is 487 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol; hydrochloride is a synthetic derivative with potential therapeutic applications, particularly in oncology. Its structure features a pyridoindole framework, which is known for various biological activities, including inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular weight of approximately 397.5 g/mol and exhibits a high lipophilicity with an XLogP3 value of 3.8 , indicating good membrane permeability which is essential for oral bioavailability in therapeutic applications .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of PARP enzymes. PARP plays a crucial role in DNA repair mechanisms, particularly in cells with BRCA mutations. By inhibiting PARP activity, the compound induces synthetic lethality in cancer cells that are already compromised in their DNA repair capabilities.

Antitumor Activity

Research indicates that the compound demonstrates significant antitumor activity across various cancer models:

  • Inhibition of PARP : The compound has been shown to inhibit PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM , respectively . This potent inhibition leads to reduced proliferation of cancer cells harboring BRCA mutations.
  • Cell Proliferation Studies : In cellular assays, it was found to have an EC50 value of 0.3 nM against MX-1 breast cancer cells (BRCA1 mutant) and 5 nM against Capan-1 pancreatic cancer cells (BRCA2 mutant) . These values indicate a strong potential for this compound as a targeted therapy in BRCA-mutated cancers.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : It is orally available and shows effective absorption and distribution within biological systems.
  • Combination Therapy : Efficacy is enhanced when used in combination with other chemotherapeutic agents such as temozolomide and cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Case Studies

Several studies have documented the effectiveness of this compound:

  • Breast Cancer Xenograft Model : In vivo studies using MX-1 xenografts demonstrated significant tumor regression when treated with this compound alone or in combination with standard chemotherapy .
  • Clinical Trials : Ongoing clinical trials are evaluating the effectiveness of this compound in various solid tumors, particularly those characterized by homologous recombination deficiency due to BRCA mutations.

Summary of Findings

Activity Value/Outcome
Inhibition of PARP1Ki = 1.2 nM
Inhibition of PARP2Ki = 0.87 nM
EC50 against MX-1 cells0.3 nM
EC50 against Capan-1 cells5 nM
Oral bioavailabilityYes
Combination therapy efficacyEnhanced with temozolomide/cisplatin

Propiedades

IUPAC Name

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N2O.ClH/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22;/h3-12,16,27,33H,1-2,13-15,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYIGXGOSXBZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008731
Record name 4-[8-Fluoro-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58038-94-1, 89246-29-7
Record name 2H-Pyrido(4,3-b)indole-2-butanol, 8-fluoro-alpha,5-bis(4-fluorophenyl)-1,3,4,5-tetrahydro-, hydrocloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058038941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[8-Fluoro-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.